molecular formula C22H33N3O B4650790 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B4650790
M. Wt: 355.5 g/mol
InChI Key: ICTHVHKPKKMSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action for N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide involves its binding to dopamine receptors. This compound has been shown to have an affinity for both D1 and D2 dopamine receptors. The binding of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide to dopamine receptors results in an increase in dopamine release, which has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has been shown to have anxiolytic and antidepressant effects. This compound has been shown to increase dopamine release, which has been implicated in the regulation of mood and anxiety. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects and has been studied for its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide in lab experiments is its affinity for dopamine receptors. This compound has been shown to have an affinity for both D1 and D2 dopamine receptors, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. One limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide in lab experiments is its potential toxicity. This compound has been shown to have neurotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide. One direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease. Another direction is the study of its potential as a treatment for anxiety and depression. Additionally, further research is needed to elucidate the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide and its effects on dopamine signaling.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for dopamine receptors and has been studied for its potential as a treatment for Parkinson's disease. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide has been shown to have anxiolytic and antidepressant effects and has been studied for its potential as a treatment for anxiety and depression.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-19-7-9-21(10-8-19)17-24-13-15-25(16-14-24)18-22(26)23-12-11-20-5-3-2-4-6-20/h5,7-10H,2-4,6,11-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTHVHKPKKMSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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